Nitrosulfathiazole
Overview
Description
Nitrosulfathiazole is a sulfonamide drug known for its antibacterial properties. It was marketed under the brand name Nisulfazole and was primarily used in the treatment of ulcerative colitis . This compound belongs to the class of nitrosoaromatic compounds and has a molecular formula of C₉H₇N₃O₄S₂ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrosulfathiazole typically involves the nitrosation of sulfathiazole. This can be achieved through the reaction of sulfathiazole with nitrosyl chloride or other nitrosating agents under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Nitrosulfathiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted this compound compounds depending on the substituent introduced.
Scientific Research Applications
Nitrosulfathiazole has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Previously used in the treatment of ulcerative colitis and other bacterial infections.
Industry: Utilized in the production of other sulfonamide drugs and as an intermediate in chemical manufacturing
Mechanism of Action
Nitrosulfathiazole exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. This inhibition occurs through the competitive binding of this compound to the enzyme dihydropteroate synthase, thereby blocking the incorporation of para-aminobenzoic acid into dihydrofolic acid .
Comparison with Similar Compounds
Sulfathiazole: Another sulfonamide drug with similar antibacterial properties but different in its chemical structure and applications.
Sulfadiazine: Used in combination with other sulfonamides for treating bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.
Uniqueness: Nitrosulfathiazole is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides. Its specific use in treating ulcerative colitis also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S2/c13-12(14)7-1-3-8(4-2-7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIASIHHEOGXVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197091 | |
Record name | Nitrosulfathiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-42-7 | |
Record name | Nitrosulfathiazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosulfathiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROSULFATHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO9CU4TX7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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